Cas no 403835-41-6 (methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate)

Methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate is a specialized organic compound featuring a carbamoylthioacetate structure. Its molecular design incorporates a 2,5-dimethylphenyl group linked to a methylthioacetate moiety via a carbamoyl bridge, offering versatility in synthetic applications. The compound is particularly useful as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where its reactive thioether and ester functionalities enable further derivatization. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for controlled transformations. The presence of both electron-donating methyl groups and a polar carbamoyl group enhances its solubility in organic solvents, facilitating handling in laboratory and industrial settings.
methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate structure
403835-41-6 structure
Product Name:methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate
CAS No:403835-41-6
MF:C13H17NO3S
MW:267.343982458115
CID:6420512
PubChem ID:7157549
Update Time:2025-06-26

methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate
    • methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate
    • SR-01000009954-1
    • 403835-41-6
    • F1016-0348
    • METHYL 2-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETATE
    • AKOS024602561
    • SR-01000009954
    • methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate
    • Inchi: 1S/C13H17NO3S/c1-9-4-5-10(2)11(6-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15)
    • InChI Key: DFYWBCJPNFTECS-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OC)CC(NC1C=C(C)C=CC=1C)=O

Computed Properties

  • Exact Mass: 267.09291458g/mol
  • Monoisotopic Mass: 267.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80.7Ų

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Additional information on methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate

Methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate (CAS No. 403835-41-6): A Comprehensive Overview

Methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate, identified by its CAS number 403835-41-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its complex structural features, which include a sulfanyl group and a carbamoyl moiety linked to a methyl group. The presence of these functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents.

The molecular structure of methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate consists of an acetic acid derivative with a sulfanyl substituent attached to a benzene ring that is further modified with dimethyl groups. This specific arrangement imparts unique chemical properties to the compound, making it a valuable building block for various synthetic applications. The benzene ring with dimethyl substituents enhances the lipophilicity of the molecule, which is often crucial for its solubility and bioavailability in pharmaceutical formulations.

In recent years, there has been growing interest in the development of new therapeutic agents that target neurological disorders. The structural features of methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate make it a promising candidate for such applications. Specifically, the sulfanyl group can interact with biological targets in ways that may modulate neurotransmitter activity. This has led to several studies exploring its potential as an intermediate in the synthesis of drugs that could have applications in treating conditions such as depression, anxiety, and other central nervous system disorders.

One of the most compelling aspects of this compound is its role in the synthesis of carbamate-based drugs. Carbamates are known for their versatility in pharmaceutical applications due to their ability to form stable complexes with various biological targets. The presence of a carbamoyl group in methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate provides a scaffold for further derivatization, allowing researchers to create novel molecules with tailored pharmacological properties.

Recent advancements in computational chemistry have also highlighted the potential of this compound. Molecular modeling studies have shown that the sulfanyl and carbamoyl groups can engage in specific interactions with biological receptors, suggesting its utility as a lead compound for drug discovery. These studies often involve virtual screening techniques to identify potential binding sites and optimize the structure for better efficacy and reduced side effects.

The synthesis of methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of a dimethylaniline derivative, which is then functionalized to introduce the sulfanyl and carbamoyl groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

In addition to its pharmaceutical potential, this compound has shown promise in materials science applications. The unique structural features of methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate make it suitable for use as a monomer or intermediate in the synthesis of polymers with specific properties. These polymers can be engineered to exhibit enhanced thermal stability, mechanical strength, or biodegradability, depending on the desired application.

The growing body of research on methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate underscores its importance as a versatile chemical entity. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly significant role in both academic research and industrial applications. Its unique structural features and functional groups offer a rich palette for synthetic chemists to explore new possibilities in drug discovery and materials science.

In conclusion, methyl 2-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)acetate (CAS No. 403835-41-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its complex structure and functional groups make it an invaluable intermediate in synthetic chemistry, particularly for developing novel pharmaceutical agents targeting neurological disorders. As research progresses, this compound is expected to contribute significantly to advancements in both drug discovery and materials science.

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